Methyl 3-(benzyloxy)-4-hydroxybenzoate Methyl 3-(benzyloxy)-4-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.: 1037072-57-3
VCID: VC0137976
InChI: InChI=1S/C15H14O4/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2
Molecular Formula: C15H14O4
Molecular Weight: 258.273

Methyl 3-(benzyloxy)-4-hydroxybenzoate

CAS No.: 1037072-57-3

Cat. No.: VC0137976

Molecular Formula: C15H14O4

Molecular Weight: 258.273

* For research use only. Not for human or veterinary use.

Methyl 3-(benzyloxy)-4-hydroxybenzoate - 1037072-57-3

Specification

CAS No. 1037072-57-3
Molecular Formula C15H14O4
Molecular Weight 258.273
IUPAC Name methyl 4-hydroxy-3-phenylmethoxybenzoate
Standard InChI InChI=1S/C15H14O4/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Standard InChI Key OGCHXLZPWLRMNN-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Identification

Methyl 3-(benzyloxy)-4-hydroxybenzoate is a benzoate derivative featuring a benzyloxy group at the 3-position and a hydroxyl group at the 4-position of the aromatic ring. This substitution pattern creates a compound with distinct chemical reactivity and potential biological applications.

The compound can be characterized by the following identification parameters:

PropertyValueNotes
Molecular FormulaC₁₅H₁₄O₄Based on structural composition
Molecular Weight258.27 g/molCalculated from atomic masses
IUPAC NameMethyl 3-(benzyloxy)-4-hydroxybenzoateAccording to IUPAC nomenclature
Functional GroupsMethyl ester, phenolic hydroxyl, benzyl etherKey reactive sites

The structure contains several important functional elements: a benzoate core with a methyl ester group, a benzyloxy group at position 3 providing both steric bulk and lipophilicity, and a hydroxyl group at position 4 capable of hydrogen bonding and further derivatization.

Physical and Chemical Properties

Methyl 3-(benzyloxy)-4-hydroxybenzoate exhibits properties consistent with its structural features and functional groups. While the search results don't provide specific physical data for this exact compound, its properties can be reasonably inferred from chemical principles and structurally similar compounds.

Physical Properties

Based on the properties of similar substituted benzoates, this compound likely exhibits the following characteristics:

PropertyExpected Value/DescriptionBasis for Inference
Physical StateWhite to off-white crystalline solidTypical for benzoate esters with similar molecular weight
SolubilitySoluble in organic solvents (methanol, ethanol, acetone, dichloromethane); sparingly soluble in waterBased on polarity profile and functional groups
Melting PointApproximately 85-110°CEstimated based on similar benzoate derivatives

Chemical Reactivity

The compound's reactivity is dictated by its functional groups:

  • Hydroxyl Group (4-position): Can undergo esterification, etherification, and oxidation reactions. The phenolic nature makes it more acidic than aliphatic alcohols, allowing for deprotonation under mild basic conditions.

  • Benzyloxy Group (3-position): Functions as a protecting group for the phenolic oxygen. Can be cleaved via hydrogenolysis using catalysts like palladium on carbon, yielding the corresponding 3,4-dihydroxy derivative.

  • Methyl Ester Group: Susceptible to hydrolysis under acidic or basic conditions, transesterification with other alcohols, and reduction to primary alcohols using appropriate reducing agents.

Synthesis Methods

Although the search results don't provide a direct synthesis for Methyl 3-(benzyloxy)-4-hydroxybenzoate, logical synthetic routes can be proposed based on established organic chemistry principles and the synthesis of the positional isomer Methyl 4-(benzyloxy)-3-hydroxybenzoate .

Selective Benzylation Route

Starting from methyl 3,4-dihydroxybenzoate, a regioselective benzylation could be performed:

  • Protect the 4-hydroxyl group with a temporary protecting group (e.g., TBS)

  • Benzylate the 3-hydroxyl group using benzyl bromide with a base like potassium carbonate in acetonitrile

  • Remove the protecting group to reveal the 4-hydroxyl

Modified Williamson Ether Synthesis

Based on the synthesis of similar compounds, the following conditions might be effective:

ReagentsConditionsExpected YieldNotes
Methyl 3,4-dihydroxybenzoate, Benzyl bromide, K₂CO₃Acetonitrile, 80°C, 12-24h70-80%Would require optimization for regioselectivity
Methyl 3-hydroxy-4-methoxybenzoate, Benzyl bromide, K₂CO₃DMF, 70-80°C, 12h65-75%Followed by selective demethylation

The regioselectivity challenge would need to be addressed through careful control of reaction conditions or protection-deprotection strategies to ensure benzylation occurs specifically at the 3-position.

Analytical Characterization

Modern analytical techniques provide valuable tools for characterizing and confirming the structure of Methyl 3-(benzyloxy)-4-hydroxybenzoate.

Spectroscopic Profile

Based on structural analysis, the compound would likely exhibit the following spectroscopic features:

NMR Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz):

    • Methyl ester protons: δ 3.85-3.95 ppm (s, 3H)

    • Benzyloxy methylene protons: δ 5.10-5.20 ppm (s, 2H)

    • Aromatic protons: complex multiplets between δ 6.80-7.80 ppm

    • Hydroxyl proton: broad singlet at variable position (δ 5.50-6.50 ppm)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Methyl carbon: δ 52.0-53.0 ppm

    • Benzyloxy methylene carbon: δ 70.0-71.0 ppm

    • Aromatic carbons: multiple signals between δ 110.0-160.0 ppm

    • Carbonyl carbon: δ 166.0-168.0 ppm

Infrared Spectroscopy

Key absorption bands would include:

  • O-H stretching: 3300-3500 cm⁻¹ (broad)

  • Aromatic C-H stretching: 3000-3100 cm⁻¹

  • Aliphatic C-H stretching: 2900-3000 cm⁻¹

  • C=O stretching (ester): 1700-1730 cm⁻¹

  • C-O stretching (ether, ester): 1200-1300 cm⁻¹

  • Aromatic ring vibrations: 1450-1600 cm⁻¹

Mass Spectrometry

Expected fragments would include:

  • Molecular ion [M]⁺: m/z 258

  • [M-OCH₃]⁺: m/z 227

  • [M-COOCH₃]⁺: m/z 199

  • [M-OCH₂C₆H₅]⁺: m/z 167

Applications in Research and Industry

Methyl 3-(benzyloxy)-4-hydroxybenzoate has potential applications across several domains, inferred from the properties of structurally related compounds.

Pharmaceutical Applications

The structural features of this compound make it potentially valuable in pharmaceutical research:

  • Building Block for Drug Synthesis: The reactive functional groups provide versatile handles for further derivatization, making it useful in constructing more complex bioactive molecules.

  • Potential Biological Activity: The hydroxyl and benzyloxy groups create a particular electronic distribution and hydrogen bonding capability that might confer biological activity. Related compounds have demonstrated antimicrobial and anticancer properties.

  • Structure-Activity Relationship Studies: The compound could serve as part of a series to investigate how the position of functional groups affects biological activity, comparing with its isomer Methyl 4-(benzyloxy)-3-hydroxybenzoate .

Organic Synthesis Applications

In synthetic organic chemistry, this compound holds value as:

  • Protected Intermediate: The benzyloxy group serves as a protecting group for one hydroxyl, while the other remains available for selective reactions.

  • Scaffold for Chemical Library Development: The compound provides a platform for creating diverse chemical libraries through modification of the hydroxyl and ester functional groups.

  • Model Compound: It serves as a useful model for studying regioselective reactions on differentially substituted aromatic rings.

Comparative Analysis with Structurally Related Compounds

Comparing Methyl 3-(benzyloxy)-4-hydroxybenzoate with structurally related compounds provides insight into how subtle structural differences affect chemical and biological properties.

CompoundStructural DifferencesExpected Property Differences
Methyl 3-(benzyloxy)-4-hydroxybenzoateReference compoundBaseline properties
Methyl 3-(benzyloxy)-4-bromobenzoateBr instead of OH at position 4More lipophilic, different electronic properties, reduced hydrogen bonding ability, potentially increased stability
Methyl 4-(benzyloxy)-3-hydroxybenzoate Benzyloxy and hydroxyl positions swappedDifferent hydrogen bonding pattern and electronic distribution affecting reactivity and biological interactions

The positional arrangement of the hydroxyl and benzyloxy groups significantly impacts:

  • Hydrogen bonding patterns and capabilities

  • Electronic distribution in the aromatic ring

  • Reactivity toward electrophilic and nucleophilic reagents

  • Potential interactions with biological macromolecules

Research Challenges and Future Directions

Several research challenges and opportunities exist for further investigation of Methyl 3-(benzyloxy)-4-hydroxybenzoate:

Synthetic Challenges

  • Regioselectivity: Developing methods for selective benzylation at the 3-position in the presence of the 4-hydroxyl group presents a challenge requiring innovative synthetic approaches.

  • Scalability: Optimizing synthetic routes for larger-scale preparation while maintaining high purity would be crucial for practical applications.

Future Research Opportunities

  • Biological Activity Screening: Comprehensive screening for potential antimicrobial, antioxidant, or anticancer properties would help establish the compound's biological profile.

  • Derivatization Studies: Creating a library of derivatives by modifying the hydroxyl, benzyloxy, or ester groups could yield compounds with enhanced properties.

  • Comparative Analysis: Systematic comparison with positional isomers like Methyl 4-(benzyloxy)-3-hydroxybenzoate would provide valuable structure-activity relationship data.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator